molecular formula C22H37N3O3 B14240749 N-(4-Amino-3-nitrophenyl)hexadecanamide CAS No. 581806-75-9

N-(4-Amino-3-nitrophenyl)hexadecanamide

Cat. No.: B14240749
CAS No.: 581806-75-9
M. Wt: 391.5 g/mol
InChI Key: IRBPXVAXCBONQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-3-nitrophenyl)hexadecanamide is a synthetic amide derivative featuring a hexadecanamide (palmitamide) backbone linked to a 4-amino-3-nitrophenyl group. This compound’s structure combines a long aliphatic chain with a nitro-substituted aromatic ring, which may confer unique physicochemical and pharmacological properties.

However, the absence of direct pharmacological data for this compound necessitates comparisons with structurally related molecules to infer its possible behavior.

Properties

CAS No.

581806-75-9

Molecular Formula

C22H37N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-(4-amino-3-nitrophenyl)hexadecanamide

InChI

InChI=1S/C22H37N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)24-19-16-17-20(23)21(18-19)25(27)28/h16-18H,2-15,23H2,1H3,(H,24,26)

InChI Key

IRBPXVAXCBONQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-3-nitrophenyl)hexadecanamide typically involves the following steps:

    Nitration: The starting material, 4-nitroaniline, undergoes nitration to introduce the nitro group at the 3-position.

    Amidation: The nitrated product is then reacted with hexadecanoic acid or its derivatives under appropriate conditions to form the hexadecanamide linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(4-Amino-3-nitrophenyl)hexadecanamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can undergo nucleophilic substitution reactions, forming various derivatives.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides, under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: N-(4-Amino-3-aminophenyl)hexadecanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding oxides and other oxidized products.

Scientific Research Applications

Chemistry: N-(4-Amino-3-nitrophenyl)hexadecanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its ability to undergo various chemical reactions makes it a versatile building block for drug design.

Industry: In the materials science field, this compound is used in the synthesis of polymers and other advanced materials. Its functional groups allow for cross-linking and other modifications, enhancing the properties of the resulting materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-3-nitrophenyl)hexadecanamide and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro and amino groups play crucial roles in these interactions, forming hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Pharmacological Activity

The position and nature of substituents on the phenyl ring critically influence biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Hexadecanamide Derivatives
Compound Name Substituents Biological Activity Mechanism Reference
N-(4-Methoxy-2-nitrophenyl)hexadecanamide 4-methoxy, 2-nitro Antinociceptive (mice) Partial micro-opioid receptor activation
N-(4-Amino-3-nitrophenyl)hexadecanamide 4-amino, 3-nitro Not reported Hypothesized: Altered receptor affinity due to amino group -
2-Amino-3-(palmitoylamino)benzoic acid Benzoic acid, amino Low antinociceptive activity Unknown
N-(2-Hydroxyethyl)hexadecanamide 2-hydroxyethyl Neurocognitive applications Not specified (PEA analog)
Key Findings:

N-(4-Methoxy-2-nitrophenyl)hexadecanamide: Demonstrated dose-dependent antinociception in mice (hot plate and writhing tests) . Activity was partially blocked by naloxone, suggesting micro-opioid receptor involvement . The methoxy group at the 4-position may enhance lipophilicity and receptor binding compared to polar substituents.

This compound: The amino group at the 4-position could increase solubility but reduce membrane permeability compared to the methoxy analog. The nitro group at the 3-position (vs.

Benzoic Acid Derivatives (e.g., Compound 2 and 3 in ): Lower antinociceptive efficacy suggests that replacing the phenyl-amide linkage with a benzoic acid group disrupts activity .

N-(2-Hydroxyethyl)hexadecanamide: As a palmitoylethanolamide (PEA) analog, this compound is associated with neurocognitive and anti-inflammatory effects, highlighting the functional diversity of hexadecanamide derivatives .

Mechanistic Insights

  • Opioid Receptor Interaction: The methoxy-nitro analog’s partial naloxone sensitivity implies that electron-donating substituents (e.g., methoxy) may stabilize receptor binding. The amino group in the target compound, being electron-withdrawing, might reduce opioid receptor affinity but could engage alternative pathways.
  • Lipophilicity vs. Solubility: Methoxy and nitro groups enhance lipophilicity, favoring central nervous system penetration, while amino groups improve aqueous solubility but may limit bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.